hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C23H32N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoxaline derivatives with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl ester
Uniqueness
Hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific hexyl substitution, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
CAS No. |
842956-18-7 |
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Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
hexyl 2-amino-1-hexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H32N4O2/c1-3-5-7-11-15-27-21(24)19(23(28)29-16-12-8-6-4-2)20-22(27)26-18-14-10-9-13-17(18)25-20/h9-10,13-14H,3-8,11-12,15-16,24H2,1-2H3 |
InChI Key |
ZUXJMDFUZXIBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCCCCCC)N |
Origin of Product |
United States |
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